FD dye 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

FD dye 7 is synthesized through a series of chemical reactions involving heptamethacyanine dye intermediates. The synthesis process typically involves the reaction of specific aromatic compounds with sulfur-containing reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process is monitored to maintain consistent quality and to minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

FD dye 7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Applications De Recherche Scientifique

Biological Imaging

FD dye 7 has been utilized in biological imaging due to its strong absorption properties. Researchers have developed techniques that leverage the optical characteristics of this dye to enhance the visibility of biological tissues. For instance, studies have shown that when incorporated into tissues, this compound can significantly improve imaging contrast, facilitating better visualization during microscopy.

Case Study: Optical Clarity Enhancement

A recent study demonstrated that using this compound in tissue samples allowed researchers to achieve high-resolution imaging by reducing light scattering effects. This technique enabled clearer delineation of cellular structures, which is crucial for accurate diagnostics in histopathology .

Toxicology Studies

This compound has been subject to numerous toxicological assessments to evaluate its safety profile. Studies have indicated that while the dye is generally recognized as safe for consumption at regulated levels, there are concerns regarding its long-term effects on health, particularly in sensitive populations such as children.

Data Table: Toxicity Findings

Food Industry Applications

In the food industry, this compound is commonly used to enhance the visual appeal of various products, including candies, beverages, and baked goods. Its application not only improves aesthetics but also plays a role in consumer perception and marketing.

Case Study: Consumer Preference Analysis

Research conducted on consumer preferences revealed that products colored with this compound were favored over those without artificial coloring. This preference underscores the importance of visual attributes in food marketing strategies .

Mécanisme D'action

FD dye 7 exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property makes it useful in various imaging and diagnostic applications . The molecular targets and pathways involved in its mechanism of action include interactions with specific biomolecules, such as proteins and nucleic acids, which can be labeled and visualized using fluorescence microscopy .

Comparaison Avec Des Composés Similaires

FD dye 7 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:

Heptamethacyanine dyes: These dyes share a similar chemical structure but may have different functional groups, leading to variations in their fluorescent properties.

Cyanine dyes: These dyes are also used as fluorescent probes but may differ in their absorption and emission wavelengths.

Rhodamine dyes: These dyes are commonly used in fluorescence microscopy but have different chemical structures and properties compared to this compound.

This compound stands out due to its high fluorescence intensity, stability, and low toxicity, making it a valuable tool in various scientific and industrial applications .

Propriétés

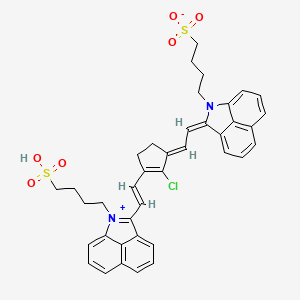

Formule moléculaire |

C39H37ClN2O6S2 |

|---|---|

Poids moléculaire |

729.3 g/mol |

Nom IUPAC |

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48) |

Clé InChI |

PSZOSCKNHBWPFC-UHFFFAOYSA-N |

SMILES isomérique |

C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |

SMILES canonique |

C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.